molecular formula C21H14N2O3 B2674148 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 691870-02-7

4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No. B2674148
CAS RN: 691870-02-7
M. Wt: 342.354
InChI Key: DLRXUTMORORTAJ-UHFFFAOYSA-N
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Description

The compound contains a benzodioxol group, an indeno[1,2-b]pyridine group, and a carbonitrile group. The benzodioxol group is a type of methylenedioxybenzene, which is often found in pharmaceuticals and other biologically active compounds . The indeno[1,2-b]pyridine group is a polycyclic aromatic hydrocarbon that is often found in various organic compounds. The carbonitrile group (-C≡N) is a functional group present in many organic compounds and can contribute to the reactivity of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxol, indeno[1,2-b]pyridine, and carbonitrile groups. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The indeno[1,2-b]pyridine group is a polycyclic aromatic hydrocarbon, and the carbonitrile group is a cyano group attached to a carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the carbonitrile group is polar, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

Antioxidant Activity

The benzodioxole moiety in this compound has been associated with antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing various diseases. Researchers have evaluated the antioxidant activity of derivatives containing this structural fragment .

Anticancer Potential

While specific studies on this compound are limited, its unique structure warrants investigation for potential anticancer effects. Indoles, which share some similarities with the benzodioxole moiety, have demonstrated promising anticancer properties. Further research could explore the cytotoxicity and selectivity of this compound against cancer cells .

Pharmacophoric Fragments

The amino amide and aminopropanol functionalities are common pharmacophoric fragments in biologically active compounds. Combining these motifs with the benzodioxole ring system opens up possibilities for novel drug design. Researchers may explore the synthesis of derivatives with modified substituents to enhance specific biological activities .

Sedative and Hypotensive Effects

Historically, compounds containing the benzodioxole ring system have been reported to exhibit sedative and hypotensive effects. Investigating the impact of this compound on central nervous system receptors and blood pressure regulation could provide valuable insights .

Antibacterial and Antitumor Properties

The benzodioxole moiety has been associated with antibacterial and antitumor activities. Researchers could explore the effects of this compound on bacterial strains and tumor cell lines to assess its potential therapeutic applications .

Spasmolytic Activity

Given the diverse biological activities associated with benzodioxole-containing compounds, it’s worth investigating whether this compound exhibits spasmolytic effects. Spasmolytics relax smooth muscles and find applications in treating conditions like gastrointestinal spasms .

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. If it exhibits promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c1-11-15(9-22)18(12-6-7-16-17(8-12)26-10-25-16)19-20(23-11)13-4-2-3-5-14(13)21(19)24/h2-8,18,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRXUTMORORTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile

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